![molecular formula C26H28N4O2 B2463034 N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923202-24-8](/img/structure/B2463034.png)
N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a type of fused pyridine derivative. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry due to their wide range of pharmacological effects .
Applications De Recherche Scientifique
Metabolism and Disposition Studies
- Disposition in Humans : N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is extensively studied for its metabolism and disposition in the human body. For instance, the disposition of a related compound, SB-649868, was determined in humans using high-performance liquid chromatography-mass spectrometry and other techniques. The study provided insights into the elimination process, half-life, and principal circulating components in plasma extracts, offering a detailed understanding of the drug's metabolism and pharmacokinetics (Renzulli et al., 2011).
Environmental and Dietary Exposure
Environmental Exposure to Similar Compounds : Although not directly involving this compound, studies on environmental exposure to organophosphorus and pyrethroid pesticides can provide insights into possible indirect measures of exposure and factors affecting the risk and level of exposure, potentially relevant for analogous compounds (Babina et al., 2012).
Dietary Intake of Analogous Compounds : Research on the intake of heterocyclic amines (HAs) and polycyclic aromatic hydrocarbons (PAHs) from food processing, including cooking methods, temperature, and degree of browning, can be informative for understanding the dietary exposure to similar compounds and identifying relevant dietary and lifestyle factors (Zapico et al., 2022).
Pharmacokinetic and Toxicological Studies
- Pharmacokinetic and Toxicological Profiles : Detailed pharmacokinetic and toxicological profiles, as seen in the study of venetoclax, provide insights into the absorption, metabolism, excretion, and biotransformation of drugs, which can be crucial for understanding similar compounds. Characterization of unusual metabolites, the role of hepatic metabolism, and the identification of major drug-related materials in circulation are key aspects of such research (Liu et al., 2017).
Biochemical and Molecular Studies
Biochemical and Molecular Insights : Studies on the metabolic activation of tobacco-specific carcinogens, like NNK, in smokers provide biochemical and molecular insights that can be relevant to understanding the metabolic pathways of similar compounds. This includes determining the metabolic activation relative to biomarkers of detoxification, which can be an indicator of cancer risk (Stepanov et al., 2008).
Effect on Biochemical Pathways : Investigations into the effects of compounds on specific biochemical pathways, such as the inhibition of poly(ADP-ribose) polymerase by N-methyl-2-pyridone-5-carboxamide (an NAD degradation product), are crucial for understanding the biochemical impact and potential toxic properties of similar compounds (Rutkowski et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-butylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-5-9-19-12-14-20(15-13-19)27-25(31)22-17-29(16-4-2)18-23-24(22)28-30(26(23)32)21-10-7-6-8-11-21/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRICWORVJNOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2462953.png)
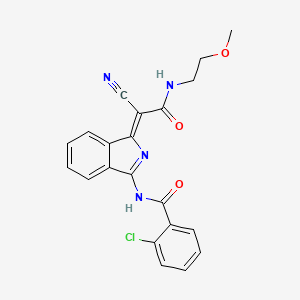

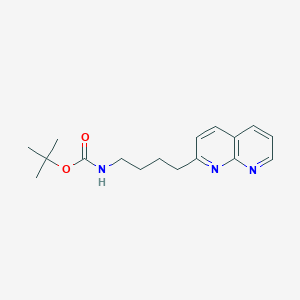
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2462962.png)
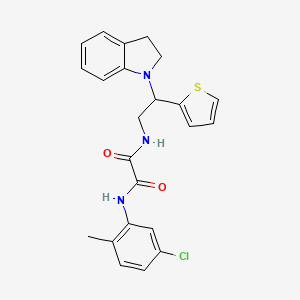
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2462965.png)
![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)
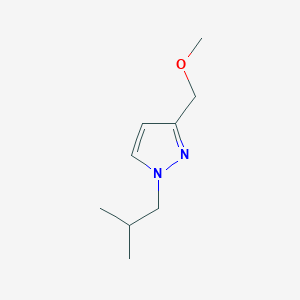
![5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B2462969.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2462971.png)
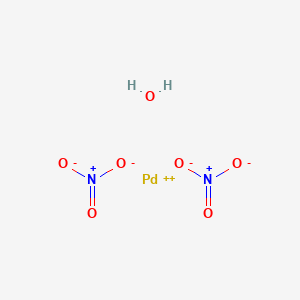
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)